(3Z)-1-(2,6-dichlorophenyl)-3-(hydroxymethylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(2,6-DICHLOROPHENYL)-3-[(Z)-1-HYDROXYMETHYLIDENE]-1H-INDOL-2-ONE is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DICHLOROPHENYL)-3-[(Z)-1-HYDROXYMETHYLIDENE]-1H-INDOL-2-ONE typically involves the reaction of 2,6-dichlorobenzaldehyde with indole derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DICHLOROPHENYL)-3-[(Z)-1-HYDROXYMETHYLIDENE]-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,6-DICHLOROPHENYL)-3-[(Z)-1-HYDROXYMETHYLIDENE]-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-DICHLOROPHENYL)-3-[(Z)-1-HYDROXYMETHYLIDENE]-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-DICHLOROPHENYL)-2-INDOLINONE: Shares a similar indole core but lacks the hydroxy group.
1-(2,6-DICHLOROPHENYL)-2-OXOINDOLINE: Another related compound with a similar structure.
Uniqueness
1-(2,6-DICHLOROPHENYL)-3-[(Z)-1-HYDROXYMETHYLIDENE]-1H-INDOL-2-ONE is unique due to the presence of the hydroxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C15H9Cl2NO2 |
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Molecular Weight |
306.1 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2-hydroxyindole-3-carbaldehyde |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)14(11)18-13-7-2-1-4-9(13)10(8-19)15(18)20/h1-8,20H |
InChI Key |
KTFCZSSCNAZOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=O |
Origin of Product |
United States |
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